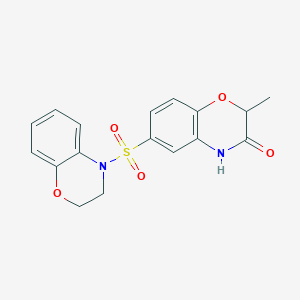![molecular formula C25H21N3O5S B269635 Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)
Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate, also known as MAQB, is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential use in various scientific applications, including drug discovery, cancer research, and molecular imaging.
作用機序
The exact mechanism of action of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values ranging from 0.5 to 10 µM. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory and antioxidant properties, and potential use in molecular imaging. However, there are also some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential use of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Furthermore, the development of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate-based molecular imaging probes for cancer diagnosis and monitoring is another promising direction for future research. Overall, Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has great potential for various scientific applications, and further research is needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate involves a multistep process, which includes the condensation of 2-aminobenzoic acid with methyl 4-chloro-3-oxobenzoate, followed by the reaction with 2-methoxyphenylamine to form the intermediate compound. The intermediate compound is then treated with thioacetic acid to obtain the final product, Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate.
科学的研究の応用
Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has been extensively studied for its potential use in various scientific applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate |
|---|---|
分子式 |
C25H21N3O5S |
分子量 |
475.5 g/mol |
IUPAC名 |
methyl 2-[[2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H21N3O5S/c1-32-21-14-8-7-13-20(21)28-23(30)16-9-3-5-11-18(16)27-25(28)34-15-22(29)26-19-12-6-4-10-17(19)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29) |
InChIキー |
XUBGABKTHMDEQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
正規SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B269559.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)

![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)

![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)